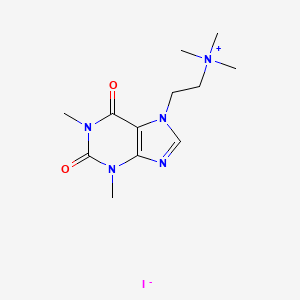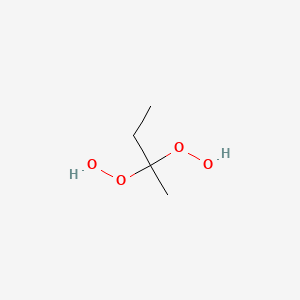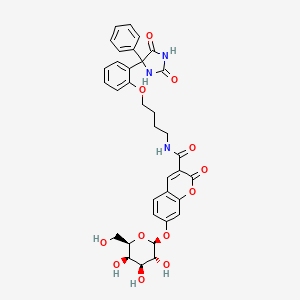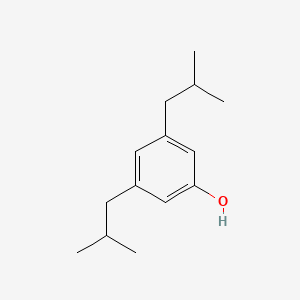
3,5-Diisobutylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diisobutylphenol is an organic compound with the molecular formula C14H22O. It is a derivative of phenol, characterized by the presence of two isobutyl groups attached to the 3rd and 5th positions of the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Diisobutylphenol can be synthesized through the condensation of phenol with diisobutylene. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process is carried out at a temperature below 70°C, with optimal results achieved at around 0-25°C. The reaction proceeds smoothly to form this compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route. The reaction is scaled up, and the conditions are carefully controlled to ensure consistent quality and yield. The use of advanced equipment and techniques helps in optimizing the reaction parameters and minimizing impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diisobutylphenol undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one or more hydrogen atoms in the compound with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted phenols .
Applications De Recherche Scientifique
3,5-Diisobutylphenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of 3,5-Diisobutylphenol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diisopropylphenol: Similar in structure but with isopropyl groups instead of isobutyl groups.
3,5-Dimethylphenol: Contains methyl groups instead of isobutyl groups.
3,5-Di-tert-butylphenol: Contains tert-butyl groups instead of isobutyl groups
Uniqueness
3,5-Diisobutylphenol is unique due to the presence of isobutyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
27515-66-8 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
3,5-bis(2-methylpropyl)phenol |
InChI |
InChI=1S/C14H22O/c1-10(2)5-12-7-13(6-11(3)4)9-14(15)8-12/h7-11,15H,5-6H2,1-4H3 |
Clé InChI |
DLUMXTSYXVRNIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC(=CC(=C1)O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


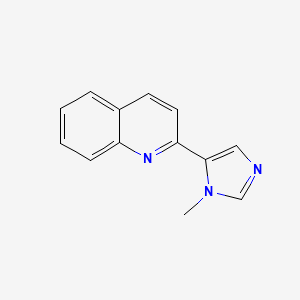
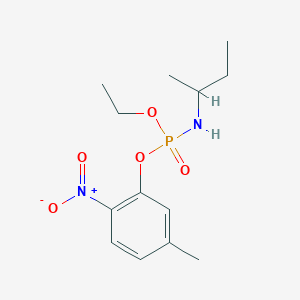
![2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B15345680.png)
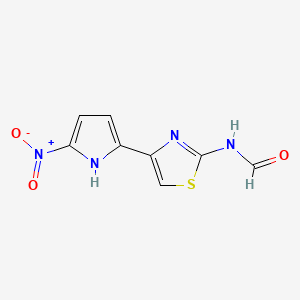

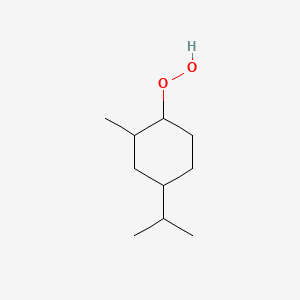
![[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane](/img/structure/B15345708.png)
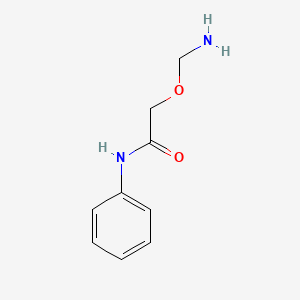
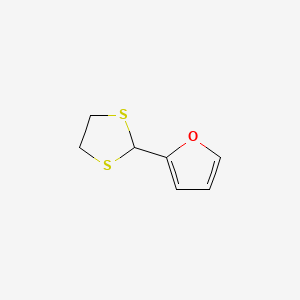
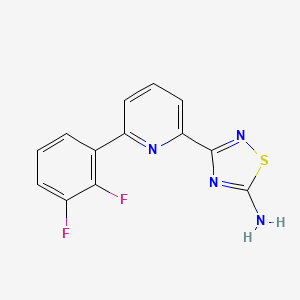
![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)
